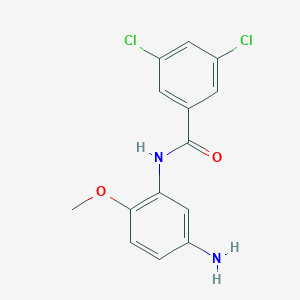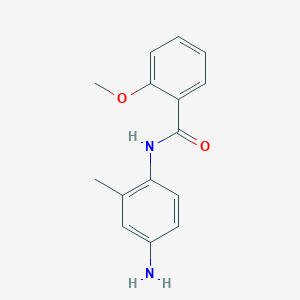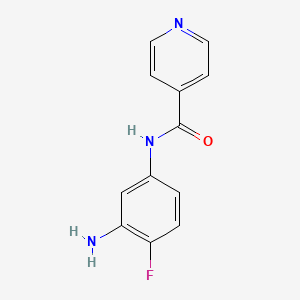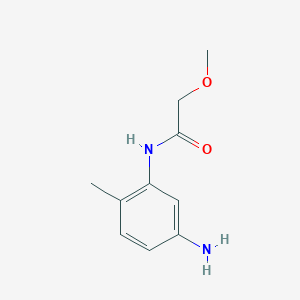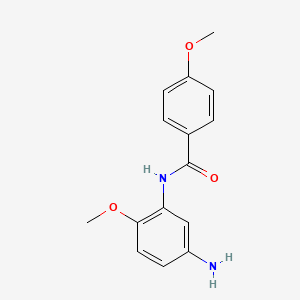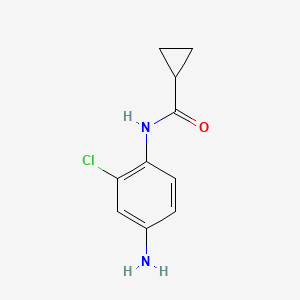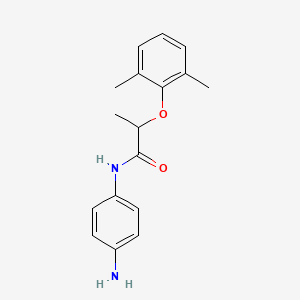
N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide, also known as 4-AP, is a synthetic molecule that has been studied for its potential medical applications. It is a small molecule that has been found to have a variety of effects on the body, including anti-inflammatory, anti-cancer, and neuroprotective properties. 4-AP has also been studied for its potential use in laboratory experiments, as it can be used to measure the effects of various drugs on the body.
Scientific Research Applications
Glucocorticoid Receptor Modulation
N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide derivatives have been explored as novel glucocorticoid receptor modulators. Research by Yang et al. (2010) identified derivatives that showed promising agonist activity in GR-mediated transrepression assays with reduced activity in transactivation assays. These derivatives exhibited anti-inflammatory activity comparable to prednisolone in certain models, with decreased side effects related to blood glucose and hepatic tyrosine aminotransferase expression (Yang et al., 2010).
Antibacterial Activity
Tumosienė et al. (2012) synthesized azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide and its N′-phenylcarbamoyl derivatives, including compounds structurally related to this compound. These compounds showed good antibacterial activity against various pathogens, indicating their potential application in developing new antibacterial agents (Tumosienė et al., 2012).
α₁-Adrenoceptor Antagonist Properties
Research on α₁-adrenoceptor antagonists, including compounds similar to this compound, has been conducted by Xi et al. (2011). These studies involved the design and synthesis of analogs to improve antihypertensive activities and pharmacokinetic profiles, demonstrating potential clinical applications in treating hypertension and related cardiovascular conditions (Xi et al., 2011).
Cytotoxic Evaluation in Cancer Research
Gomez-Monterrey et al. (2011) investigated acyl derivatives of 3-aminonaphtho[2,3-b]thiophene-4,9-dione, related to this compound, for their cytotoxic effects in various cancer cell lines. These compounds showed efficacy in cell lines resistant to traditional treatments, suggesting potential application in cancer therapy (Gomez-Monterrey et al., 2011).
properties
IUPAC Name |
N-(4-aminophenyl)-2-(2,6-dimethylphenoxy)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-5-4-6-12(2)16(11)21-13(3)17(20)19-15-9-7-14(18)8-10-15/h4-10,13H,18H2,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAATYLLBVQZCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(C)C(=O)NC2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

